molecular formula C12H11NO4 B289191 2-{3-Nitrobenzylidene}-4-pentenoic acid

2-{3-Nitrobenzylidene}-4-pentenoic acid

Cat. No. B289191
M. Wt: 233.22 g/mol
InChI Key: AMINRBAYVKLJGE-JXMROGBWSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{3-Nitrobenzylidene}-4-pentenoic acid, also known as NBPA, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields, including biomedicine and material science.

Mechanism of Action

The mechanism of action of 2-{3-Nitrobenzylidene}-4-pentenoic acid is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins, such as topoisomerase II and bacterial RNA polymerase. 2-{3-Nitrobenzylidene}-4-pentenoic acid has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
2-{3-Nitrobenzylidene}-4-pentenoic acid has been shown to exhibit various biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of apoptosis, and the modulation of gene expression. 2-{3-Nitrobenzylidene}-4-pentenoic acid has also been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antimicrobial agents.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-{3-Nitrobenzylidene}-4-pentenoic acid in lab experiments is its relative ease of synthesis, which allows for the production of large quantities of the compound. However, 2-{3-Nitrobenzylidene}-4-pentenoic acid is also relatively unstable and can degrade over time, which can limit its usefulness in certain experiments.

Future Directions

There are several potential future directions for the study of 2-{3-Nitrobenzylidene}-4-pentenoic acid, including:
1. Further investigation of its anticancer and antimicrobial properties, including the development of new 2-{3-Nitrobenzylidene}-4-pentenoic acid-based drugs.
2. Exploration of its potential applications in material science, including the synthesis of new functional materials.
3. Investigation of its mechanism of action, including the identification of its molecular targets and pathways.
4. Development of new synthesis methods for 2-{3-Nitrobenzylidene}-4-pentenoic acid, including the use of alternative solvents and catalysts.
In conclusion, 2-{3-Nitrobenzylidene}-4-pentenoic acid is a synthetic compound with potential applications in various scientific fields, including biomedicine and material science. Further research is needed to fully understand its mechanism of action and potential applications.

Synthesis Methods

2-{3-Nitrobenzylidene}-4-pentenoic acid can be synthesized through the condensation reaction between 3-nitrobenzaldehyde and 4-pentenoic acid. The reaction is catalyzed by a base, such as potassium carbonate or sodium hydroxide, and carried out in a solvent, such as ethanol or methanol. The resulting product is a yellow crystalline solid with a melting point of 184-185°C.

Scientific Research Applications

2-{3-Nitrobenzylidene}-4-pentenoic acid has been studied for its potential applications in various scientific fields, including biomedicine and material science. In biomedicine, 2-{3-Nitrobenzylidene}-4-pentenoic acid has been shown to exhibit anticancer and antimicrobial properties. In material science, 2-{3-Nitrobenzylidene}-4-pentenoic acid has been used as a building block for the synthesis of functional materials, such as liquid crystals and polymers.

properties

Molecular Formula

C12H11NO4

Molecular Weight

233.22 g/mol

IUPAC Name

(2E)-2-[(3-nitrophenyl)methylidene]pent-4-enoic acid

InChI

InChI=1S/C12H11NO4/c1-2-4-10(12(14)15)7-9-5-3-6-11(8-9)13(16)17/h2-3,5-8H,1,4H2,(H,14,15)/b10-7+

InChI Key

AMINRBAYVKLJGE-JXMROGBWSA-N

Isomeric SMILES

C=CC/C(=C\C1=CC(=CC=C1)[N+](=O)[O-])/C(=O)O

SMILES

C=CCC(=CC1=CC(=CC=C1)[N+](=O)[O-])C(=O)O

Canonical SMILES

C=CCC(=CC1=CC(=CC=C1)[N+](=O)[O-])C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.